molecular formula C24H25NO4 B8802101 2-(3-Cyclohexyl-6-(methoxycarbonyl)-2-phenyl-1H-indol-1-yl)acetic acid

2-(3-Cyclohexyl-6-(methoxycarbonyl)-2-phenyl-1H-indol-1-yl)acetic acid

Cat. No. B8802101
M. Wt: 391.5 g/mol
InChI Key: XHLAADIRLVRSFF-UHFFFAOYSA-N
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Patent
US08101595B2

Procedure details

To methyl 1-(2-tert-butoxy-2-oxo ethyl)-3-cyclo hexyl-2-phenyl-1H-indole-6-carboxylate in DCM/H2O (2:1; 0.15 M), TFA (>300 eq) were added at RT and the reaction left stirring for 1 h. The volatiles were removed in vacuo, and the residue diluted with DCM. The organic phase was washed with brine, dried over Na2SO4, filtered and the solvent evaporated in vacuo to afford the title compound (98%). (ES+) m/z 392 (M+H)+
Name
methyl 1-(2-tert-butoxy-2-oxo ethyl)-3-cyclo hexyl-2-phenyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:33])[CH2:7][N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:17]([O:19][CH3:20])=[O:18])[CH:15]=2)[C:10]([CH:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[C:9]1[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl.O>[CH:21]1([C:10]2[C:11]3[C:16](=[CH:15][C:14]([C:17]([O:19][CH3:20])=[O:18])=[CH:13][CH:12]=3)[N:8]([CH2:7][C:6]([OH:33])=[O:5])[C:9]=2[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1 |f:2.3|

Inputs

Step One
Name
methyl 1-(2-tert-butoxy-2-oxo ethyl)-3-cyclo hexyl-2-phenyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C(=C(C2=CC=C(C=C12)C(=O)OC)C1CCCCC1)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
DCM H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.O

Conditions

Stirring
Type
CUSTOM
Details
stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction left
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with DCM
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)C1=C(N(C2=CC(=CC=C12)C(=O)OC)CC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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